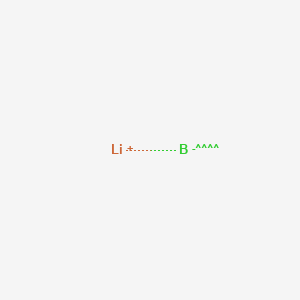
硼酸锂
描述
Lithium borate, also known as lithium tetraborate, is an inorganic compound with the formula Li2B4O7 . It is a colorless solid used in making glasses and ceramics .
Synthesis Analysis
Lithium borohydride (LiBH4) is synthesized from diborane B2H6 . The current methods involve the reduction of trimethyl borate with sodium hydride . In a recent study, tris (2-fluoroethyl) borate (TFEB) was synthesized as a new fluorinated borate ester solvent .Molecular Structure Analysis
The structure of lithium borate consists of a polymeric borate backbone . The Li+ centers are bound to four and five oxygen ligands. Boron centers are trigonal and tetrahedral .Chemical Reactions Analysis
Lithium borohydride is useful as a source of hydride (H-) and can react with a range of carbonyl substrates and other polarized carbon structures to form a hydrogen–carbon bond . It can also react with Brønsted–Lowry-acidic substances (sources of H+) to form hydrogen gas .Physical And Chemical Properties Analysis
Lithium borate is a colorless solid used in making glasses and ceramics . The presence of higher valence levels of transition metals in glass decreases the overall conductivity of the glasses because of localized effects due to their higher charges and masses .科学研究应用
High Voltage Lithium Batteries
“Borate(1-), tetrahydro-, lithium” has been used in the development of next-generation high voltage lithium batteries . The atmospheric instability and corrosive tendency of hexafluorophosphate [PF6]- and fluorosulfonylimide [FSI]- based lithium salts have been major impediments towards their application as electrolytes in high voltage lithium batteries . The introduction of “Borate(1-), tetrahydro-, lithium” has shown substantial improvement over these conventional lithium salts .
Electrolyte Application
This compound has been used for electrolyte application in high voltage lithium batteries . The oxidative stability of electrolytes of this salt in an ethylene carbonate:dimethyl carbonate mixture (v/v, 50:50) is found to be 5.0 V vs. Li+/Li on various working electrodes .
Aluminum Substrate Stability
“Borate(1-), tetrahydro-, lithium” shows a high stability of an aluminum substrate at potentials up to 5.8 V vs. Li+/Li . In comparison, a LiFSI based electrolyte shows prominent signs of Al corrosion above 4.3 V vs. Li+/Li .
High Voltage Layered Cathodes
Cells tested with high voltage layered LiNi0.8Mn0.1Co0.1O2 (NMC811) and spinel LiMn2O4 (LMO) cathodes show stable cycling over 200 cycles with capacity retention of 76% and 90%, respectively .
Longevity in Atmospheric Exposure
The LMO|Li cell maintains the same low capacity fade rate for 1000 cycles even after the salt has been exposed for 24 h to atmospheric conditions (water content ≈0.57 mass%) .
Synthesis and Characterization
The successful synthesis and characterization, including the crystal structure, of “Borate(1-), tetrahydro-, lithium” has been reported .
作用机制
Target of Action
The primary target of Borate(1-), tetrahydro-, lithium, also known as Lithium borohydride, is to enhance the performance of lithium-ion batteries . It is used as a reducing agent in these batteries .
Mode of Action
Lithium borohydride interacts with its targets by forming a thin and robust electrolyte/electrode layer due to its inherent anionic structure . This interaction results in improved cyclic performance of lithium-ion batteries .
Biochemical Pathways
The compound affects the energy storage and release pathways in lithium-ion batteries. By forming a stable layer on the battery’s electrodes, it enhances the battery’s cyclic stability, thereby improving the battery’s energy storage and release efficiency .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Lithium borohydride, we can discuss its behavior in a lithium-ion battery system. The compound exhibits excellent stability and solubility, contributing to its high performance in the battery system .
Result of Action
The result of Lithium borohydride’s action is the enhanced cyclic performance of lithium-ion batteries. It contributes to the formation of a thin and robust electrolyte/electrode layer, which leads to excellent cyclic stability at elevated temperatures .
Action Environment
The action, efficacy, and stability of Lithium borohydride are influenced by environmental factors such as temperature. For instance, lithium-ion batteries containing this compound show excellent cyclic stability at 50°C . Therefore, the performance of Lithium borohydride can vary depending on the environmental conditions.
安全和危害
未来方向
Fluorinated solvents help stabilize the solid electrolyte interphase (SEI) with lithium metal, but are believed to have weaker solvation ability compared to their nonfluorinated counterparts and are deemed ‘poorer electrolytes’ . This work ushers in a new electrolyte design paradigm where partially fluorinated moieties enable salt dissolution and can serve as primary ion coordination sites for next-generation electrolytes .
属性
IUPAC Name |
lithium;boron(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Li/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTNZPDOBQDOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895058 | |
| Record name | Lithium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium borohydride appears as a white to grayish crystalline powder., White to greyish solid; [CAMEO] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | LITHIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium borohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium borohydride | |
CAS RN |
16949-15-8 | |
| Record name | LITHIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrahydro-, lithium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87X4S4KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



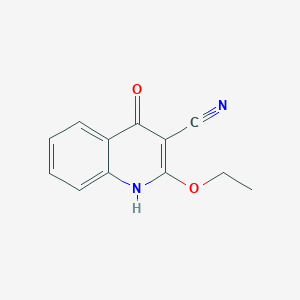

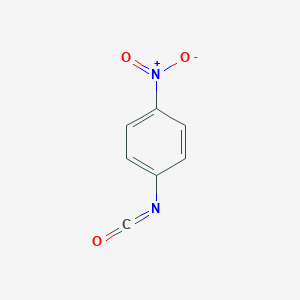
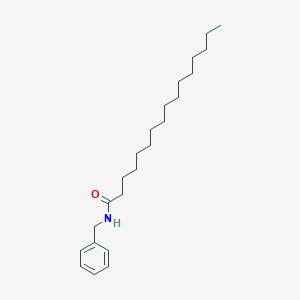
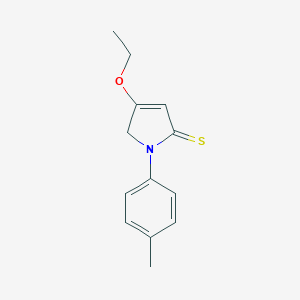


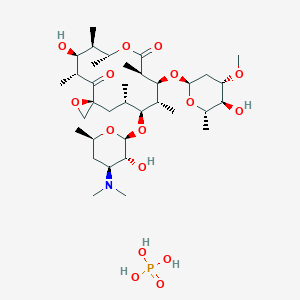


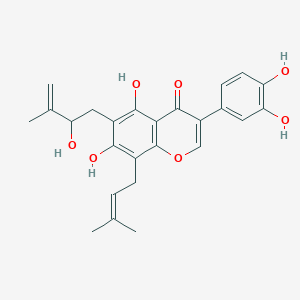
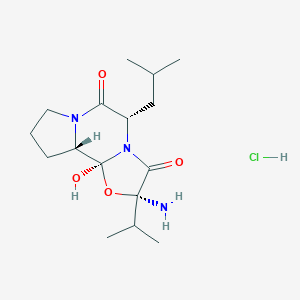

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)